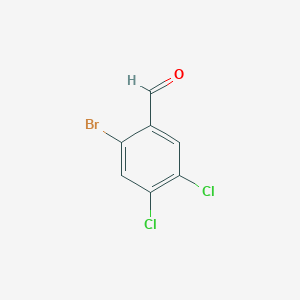
2-Bromo-4,5-dichlorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4,5-dichlorobenzaldehyde is an organic compound with the molecular formula C7H3BrCl2O It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and chlorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dichlorobenzaldehyde typically involves the bromination and chlorination of benzaldehyde derivatives. One common method includes the use of bromine and chlorine sources in the presence of catalysts to achieve selective halogenation. For example, the bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a catalyst like palladium acetate (Pd(OAc)2) under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to achieve the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4,5-dichlorobenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to carboxylic acids or reduced to alcohols under suitable conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 2-Bromo-4,5-dichlorobenzoic acid, while reduction produces 2-Bromo-4,5-dichlorobenzyl alcohol .
Applications De Recherche Scientifique
2-Bromo-4,5-dichlorobenzaldehyde has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-4,5-dichlorobenzaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the bromine and chlorine atoms can participate in halogen bonding and other interactions. These properties make it a versatile compound in synthetic chemistry and research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3,5-dichlorobenzaldehyde: Similar in structure but with different positions of halogen atoms.
2-Bromo-4-methylbenzaldehyde: Contains a methyl group instead of chlorine atoms.
2,4-Dichlorobenzaldehyde: Lacks the bromine atom but has two chlorine atoms at different positions.
Uniqueness
2-Bromo-4,5-dichlorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable for targeted synthetic applications and research studies .
Propriétés
Formule moléculaire |
C7H3BrCl2O |
|---|---|
Poids moléculaire |
253.90 g/mol |
Nom IUPAC |
2-bromo-4,5-dichlorobenzaldehyde |
InChI |
InChI=1S/C7H3BrCl2O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H |
Clé InChI |
MDSVWBPHVOMMJG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Cl)Cl)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![12-hydroxy-1,8-dinaphthalen-1-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12823689.png)
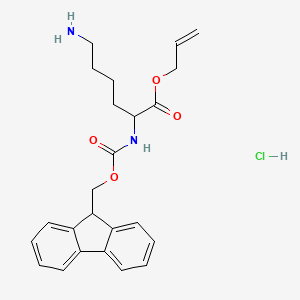

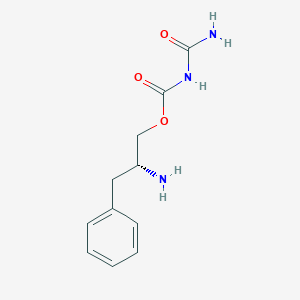
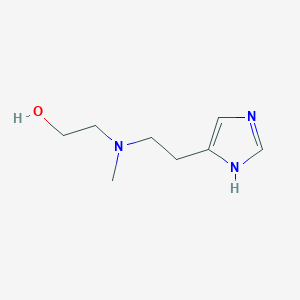
![N-(3-Aminobicyclo[1.1.1]pentan-1-yl)-N-methylacetamide](/img/structure/B12823743.png)
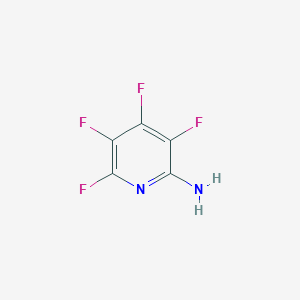

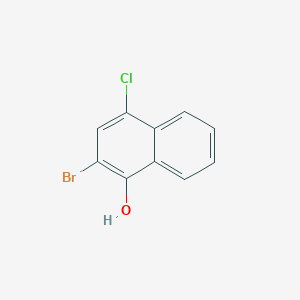
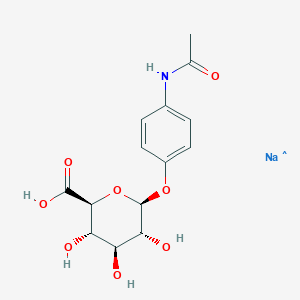
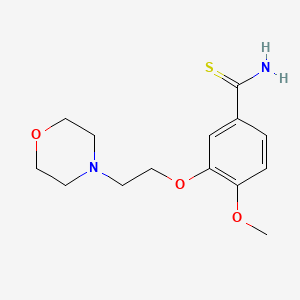
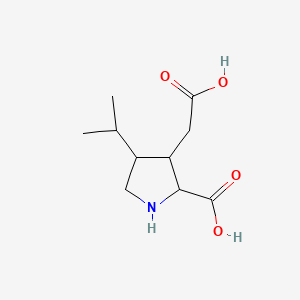
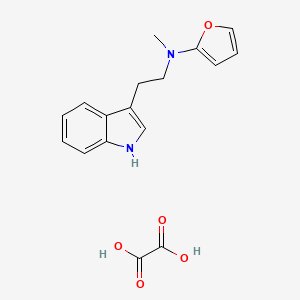
![2H-Benzo[d]imidazole-2-carbothiohydrazide](/img/structure/B12823804.png)
